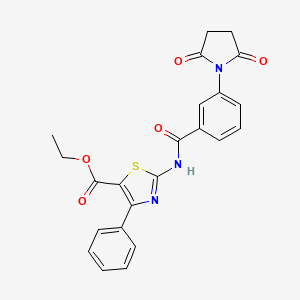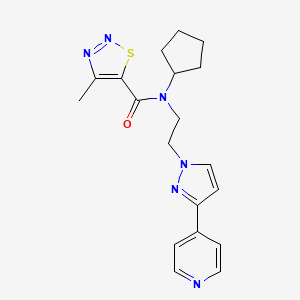![molecular formula C14H13FN2OS2 B2862373 3-(4-fluorophenyl)-6-methyl-2-(methylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 851410-84-9](/img/structure/B2862373.png)
3-(4-fluorophenyl)-6-methyl-2-(methylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(4-fluorophenyl)-6-methyl-2-(methylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one” is a complex organic molecule that contains several functional groups and rings . It belongs to the class of compounds known as pyrimidines, which are aromatic heterocyclic compounds similar to pyridine but with two nitrogen atoms at positions 1 and 3 of the six-member ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine ring fused with a thiophene ring, a fluorophenyl group attached at the 3-position, a methyl group at the 6-position, and a methylthio group at the 2-position . The presence of these different groups would likely confer unique chemical properties to the compound .Applications De Recherche Scientifique
Oncology: Dual Mer/c-Met Kinase Inhibition
This compound has been evaluated as a potent dual inhibitor of Mer and c-Met kinases . These kinases are often overexpressed in various tumors and are considered ideal targets for antitumor drugs. The compound exhibited strong inhibitory activity against these kinases, suggesting its potential use in cancer treatment.
Pharmacokinetics: Liver Microsomal Stability
The compound demonstrated exceptional liver microsomal stability in vitro, with a half-life of 53.1 minutes in human liver microsome . This indicates its potential for good pharmacokinetic properties in drug development.
Cell Proliferation: Antiproliferative Activities
It has shown antiproliferative activities on HepG2, MDA-MB-231, and HCT116 cancer cells . This suggests its application in the study of cell proliferation and as a lead compound in the development of anticancer drugs.
Safety Profiling: hERG Testing
The compound has a favorable safety profile, as indicated by hERG testing . This is crucial for the development of safe pharmaceutical agents.
Chemotherapy: Dose-Dependent Cytotoxicity
It exhibited dose-dependent cytotoxicity and hindered the migration of HCT116 cancer cells, which could be explored in the design of chemotherapy agents .
Anti-Fibrotic Activities
While not directly related to the compound , similar pyrimidine derivatives have shown anti-fibrotic activities . This opens up the possibility of this compound being modified to serve as an anti-fibrotic agent.
Medicinal Chemistry: Synthesis of Derivatives
The structural flexibility of this compound allows for the synthesis of various derivatives, which can be screened for a wide range of biological activities .
Targeted Therapy: Development of Invasive and Metastatic Phenotypes
Overexpression of c-Met kinase has been linked to the development of invasive and metastatic phenotypes in cancers such as NSCLC, hepatocellular carcinoma (HCC), and gastric cancer (GC) . The compound’s inhibitory effect on c-Met suggests its potential use in targeted therapy for these conditions.
Mécanisme D'action
Target of Action
Similar compounds, such as thieno[2,3-d]pyrimidin-4(3h)-ones, have been studied for their antimycobacterial activity against mycobacterium tuberculosis .
Mode of Action
It is known that the compound is involved in a visible-light-mediated fluoroalkylation/cyclization tandem process . This process is compatible with a wide range of N-arylcinnamamides .
Biochemical Pathways
It is known that the compound is involved in a visible-light-mediated fluoroalkylation/cyclization tandem process .
Action Environment
It is known that the compound is involved in a visible-light-mediated fluoroalkylation/cyclization tandem process , which suggests that light conditions may play a role in its activity.
Safety and Hazards
Orientations Futures
Future research on this compound could involve further exploration of its synthesis, investigation of its physical and chemical properties, and study of its potential biological or pharmacological activity . Given its complex structure and the presence of several functional groups, it could be a promising candidate for further study in medicinal chemistry or drug discovery .
Propriétés
IUPAC Name |
3-(4-fluorophenyl)-6-methyl-2-methylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2OS2/c1-8-7-11-12(20-8)13(18)17(14(16-11)19-2)10-5-3-9(15)4-6-10/h3-6,8H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRPFAYBRBKYONT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(S1)C(=O)N(C(=N2)SC)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluorophenyl)-6-methyl-2-(methylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-bromo-5-chloro-N-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2862290.png)
![N1-(5-chloro-2-methylphenyl)-N2-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2862292.png)


![Methyl 4-{[(4-ethoxyphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate](/img/structure/B2862298.png)
![4-[(Diethylamino)methyl]benzaldehyde](/img/structure/B2862300.png)
![(Z)-ethyl 3-allyl-2-((4-(N-benzyl-N-ethylsulfamoyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2862302.png)
![4-(2,2-Difluoroethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid](/img/structure/B2862303.png)
![1-({[5-(Phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B2862305.png)
![2-{2-[(2-Chloro-4-fluorophenyl)methyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B2862307.png)
![1-{[(3,4-Dimethoxyphenyl)methyl]carbamoyl}ethyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate](/img/structure/B2862308.png)


